9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)-
Description
Properties
IUPAC Name |
(9Z,12Z)-N,N-dimethyloctadeca-9,12-dienamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)3/h8-9,11-12H,4-7,10,13-19H2,1-3H3/b9-8-,12-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUQUVLUBPUQOI-MURFETPASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)- typically involves the reaction of linoleic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: Linoleic acid is first converted to its methyl ester using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)- undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form saturated amides.
Substitution: The amide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated amides.
Substitution: N-substituted amides.
Scientific Research Applications
Pharmaceutical Applications
- Antitumor Activity : Research indicates that compounds related to 9,12-octadecadienamide exhibit significant antitumor properties. For instance, derivatives like 9Z,11E,13Z-octadecatrienoic acid have been shown to interfere with tumor cell cycles and reduce drug resistance . This suggests potential for development into anticancer therapeutics.
- Inflammation Modulation : Fatty acid amides are known to modulate inflammatory responses. Studies have demonstrated that such compounds can influence the activity of endocannabinoid receptors, thereby impacting pain and inflammation pathways .
Agricultural Applications
- Pesticidal Properties : There is evidence that fatty acid amides can act as natural pesticides. Compounds similar to 9,12-octadecadienamide have shown effectiveness against various pests while being less harmful to beneficial insects . This could lead to their use in sustainable agricultural practices.
- Plant Growth Regulators : Research has explored the use of fatty acid derivatives as growth regulators in plants. They can enhance seed germination and root development, which is crucial for crop yield improvement .
Material Science
- Biodegradable Polymers : The incorporation of fatty acid amides into polymer matrices has been investigated for creating biodegradable materials. These materials can be used in packaging and other applications where environmental sustainability is a concern .
- Surfactants : Due to their amphiphilic nature, compounds like 9,12-octadecadienamide can function as surfactants in various formulations, enhancing the stability and performance of emulsions in cosmetics and food products .
Case Studies
Mechanism of Action
The mechanism of action of 9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)- involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation pathways. It may also interact with membrane receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues of 9,12-Octadecadienamide Derivatives
Functional and Bioactivity Comparison
N,N-Dimethyl-9,12-octadecadienamide vs. N-Benzyl-(9Z,12Z)-octadecadienamide (C4)
- Structural Differences: Target Compound: Dimethylamino-propyl group enhances cationic character, improving solubility in polar solvents. C4: Benzyl group increases hydrophobicity, favoring lipid membrane interactions .
- Bioactivity: C4 demonstrates significant anti-fatigue effects in mice, reducing pro-inflammatory cytokines (e.g., IL-1β) and oxidative stress after exercise . Target Compound: No direct bioactivity reported; primarily used for its surfactant properties .
- Applications :
N,N-Dimethyl vs. N,N-Diethyl Derivatives
- Polarity and Solubility: Dimethyl derivatives exhibit higher polarity due to shorter alkyl chains, enhancing water solubility. Diethyl analogues are more lipophilic, suitable for non-aqueous formulations .
- Thermal Stability :
Comparison with Linoleamide
- Applications: Linoleamide is widely used in moisturizers and hair conditioners, whereas the dimethyl derivative is restricted to industrial uses due to cationic charge .
Metabolic and Environmental Impact
- Biodegradability: Dimethyl derivatives exhibit slower environmental degradation compared to unsubstituted linoleamide due to tertiary amine groups .
Biological Activity
9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z) is a bioactive compound derived from various natural sources, particularly noted for its diverse biological activities. This article explores the compound's biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.
Chemical Structure and Properties
- Chemical Name : 9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)
- Molecular Formula : C18H35N
- CAS Number : 87572607
- Molecular Weight : 281.49 g/mol
Antimicrobial Activity
Research indicates that 9,12-octadecadienamide exhibits significant antimicrobial properties. A study found that it effectively inhibited the growth of various bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
The compound has been shown to reduce inflammation in several models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its potential therapeutic applications in inflammatory diseases.
Anticancer Properties
In vitro studies demonstrate that 9,12-octadecadienamide induces apoptosis in cancer cells. Specifically, it has shown efficacy against breast cancer cell lines by activating caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Biological Chemistry highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a natural antibiotic alternative .
- Anti-inflammatory Mechanism : Research demonstrated that treatment with 9,12-octadecadienamide significantly reduced edema in a carrageenan-induced paw edema model in rats, indicating its potential for treating inflammatory conditions .
- Cancer Cell Apoptosis : A study conducted on human breast cancer cells revealed that the compound triggered apoptosis through mitochondrial pathways, emphasizing its role as a potential chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (9Z,12Z)-9,12-octadecadienamide derivatives, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via acylation using (9Z,12Z)-octadeca-9,12-dienoyl chloride and amines. In a representative procedure, the acyl chloride is reacted with substrates (amines, alcohols, or thiols) in dry CH₂Cl₂ at 0°C with Et₃N as a base. Reaction completion is monitored by TLC, followed by aqueous workup and purification via flash chromatography (Hex–AcOEt mixtures). Yields range from 69% to 99%, depending on steric and electronic effects of the substrate .
- Optimization : Adjusting stoichiometry (e.g., 1.2 eq. of Et₃N), substrate pre-activation, or solvent polarity can improve efficiency. Lower temperatures (0°C) minimize side reactions like hydrolysis of the acyl chloride .
Q. How are structural and purity characteristics validated for synthetic (9Z,12Z)-9,12-octadecadienamide derivatives?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm double bond geometry (9Z,12Z) via coupling constants and chemical shifts. For example, olefinic protons resonate at δ 5.3–5.4 ppm with coupling constants ~10–12 Hz .
- Chromatography : Flash chromatography (Hex–AcOEt gradients) removes unreacted starting materials. TLC with iodine staining verifies homogeneity .
Advanced Research Questions
Q. How do structural modifications (e.g., aryl substitutions) influence the biological activity of (9Z,12Z)-9,12-octadecadienamide derivatives?
- SAR Insights :
- Phenethyl Moieties : Derivatives with substituted aryl groups (e.g., 4-bromo or 3,5-dimethylphenyl) exhibit enhanced anti-inflammatory activity due to increased lipophilicity and π-π interactions with biological targets .
- Amide vs. Ester Linkages : Amides (e.g., 2c–2e) show higher activity than esters (e.g., 2g–2h), likely due to hydrogen-bonding capabilities and metabolic stability .
- Experimental Design : Compare IC₅₀ values in cell-based assays (e.g., COX-2 inhibition) across derivatives with systematic structural variations .
Q. What experimental challenges arise in handling (9Z,12Z)-9,12-octadecadienamide derivatives, and how can they be mitigated?
- Challenges :
- Hydrolysis Sensitivity : The acyl chloride intermediate is moisture-sensitive. Use anhydrous solvents and inert atmospheres .
- Purification Difficulties : Polar byproducts may co-elute with target compounds. Optimize chromatography gradients (e.g., Hex–AcOEt 7:1 to 4:1) .
Q. How can computational modeling predict the binding affinity of (9Z,12Z)-9,12-octadecadienamide derivatives to biological targets?
- Approach :
- Docking Studies : Use software like AutoDock Vina to model interactions with receptors (e.g., PPAR-γ or CB1). Focus on the amide group and unsaturated chain for hydrogen bonding and hydrophobic contacts .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues for mutagenesis validation .
Q. How should researchers resolve contradictions in reported biological data for structurally similar derivatives?
- Case Example : Conflicting anti-inflammatory activity data for (9Z,12Z)-octadecadienamide vs. N-phenethyl analogs may arise from assay variability (e.g., cell type or cytokine profiling methods).
- Resolution Strategy :
- Standardized Assays : Re-evaluate compounds in parallel using identical protocols (e.g., LPS-induced RAW264.7 macrophages) .
- Meta-Analysis : Cross-reference NMR and HPLC purity data to exclude batch-specific impurities as confounding factors .
Methodological Considerations
Q. What safety protocols are critical when synthesizing or handling (9Z,12Z)-9,12-octadecadienamide derivatives?
- Key Protocols :
- PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal exposure. The compound may cause irritation .
- Ventilation : Perform reactions in a fume hood due to volatile solvents (CH₂Cl₂) and potential HCl gas release during workup .
Q. Which analytical techniques are most suitable for quantifying trace impurities in synthesized batches?
- Recommended Methods :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
